{6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride
Description
Properties
IUPAC Name |
(6-chloroimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3.ClH/c9-6-1-2-8-11-7(3-10)5-12(8)4-6;/h1-2,4-5H,3,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYBBSLMWFNEOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride typically involves the reaction of 6-chloroimidazo[1,2-a]pyridine with methanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the compound. The purification process often includes crystallization and filtration to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
{6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
{6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo[1,2-a]pyridine scaffold is widely exploited in drug design. Below is a comparative analysis of key analogs, focusing on structural variations, synthetic yields, and pharmacological relevance:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural-Activity Relationship (SAR) Insights
Chlorine Substitution : The 6-chloro group in the parent compound enhances target binding (e.g., CFTR) via hydrophobic interactions. Bromine substitution (as in ) reduces potency, likely due to larger atomic radius disrupting binding pockets .
Aminomethyl vs. Extended Chains: The 2-aminomethyl group in the parent compound allows for hydrogen bonding. Replacing it with bulkier groups (e.g., trifluoroethylamine in ) improves metabolic stability but may reduce solubility .
Heterocyclic Appendages : Adding sulfur-containing groups (e.g., thio-triazole in or benzimidazole in ) increases affinity for enzymes or ion channels by introducing π-π stacking or covalent interactions .
Salt Forms : Hydrochloride salts (parent compound and ) improve crystallinity and bioavailability compared to free bases .
Biological Activity
{6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₈H₈ClN₃·HCl
- Molecular Weight : Approximately 218.08 g/mol
- CAS Number : 2172600-90-5
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Preliminary studies have shown that compounds derived from imidazo[1,2-a]pyridine structures possess significant antimicrobial properties. The unique combination of imidazole and pyridine moieties enhances interaction with various biological targets, making this compound a candidate for further pharmacological exploration.
Anticancer Activity
Several studies have indicated that imidazo[1,2-a]pyridine derivatives demonstrate efficacy against various cancer cell lines. The compound's structure allows it to inhibit specific pathways involved in cancer cell proliferation and survival.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Nucleophilic Substitution : Utilizing chlorinated imidazo-pyridine derivatives.
- Condensation Reactions : Involving primary amines with suitable carbonyl compounds.
- Cyclization Techniques : To form the imidazole ring structure.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of imidazo[1,2-a]pyridine derivatives, including this compound. The compound was tested against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 20 µM, demonstrating significant potential as an anticancer agent .
Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, this compound was evaluated against bacterial strains including E. coli and S. aureus. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL for E. coli and 10 µg/mL for S. aureus, suggesting strong antibacterial activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-Chloropyridin-3-ol | Pyridine ring with hydroxyl group | Antimicrobial |
| Imidazo[1,2-a]pyridine | Basic structure without methanol | Anticancer |
| 5-Chloroimidazo[1,2-a]pyridine | Chlorine at different position | Antimicrobial and anti-inflammatory |
The presence of both the imidazole and pyridine rings along with the methanamine group distinguishes this compound from these similar compounds .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
